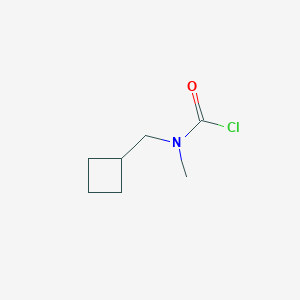

![molecular formula C19H15ClN2OS B2957250 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 899353-99-2](/img/no-structure.png)

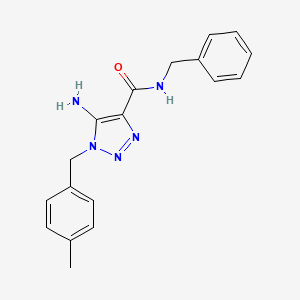

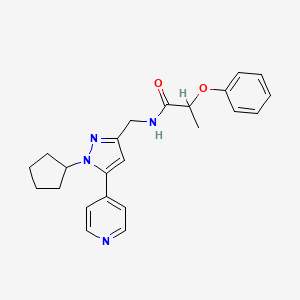

7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolo[2,3-d]pyrimidines are a class of compounds that have shown potential in various fields due to their wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods . One common method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines is characterized by a pyrimidine ring fused with a pyrrole ring . The exact structure of “7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” would depend on the positions of the substituents on these rings.Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, has a boiling point of 382.9±31.0 °C and a density of 1.176±0.06 g/cm3 .科学的研究の応用

Chemosensor Development

One significant application involves the development of chemosensors. For instance, chromeno[d]pyrimidine derivatives have been synthesized for the detection of metal ions. A study described the synthesis of these derivatives using a catalytic process and demonstrated their application as colorimetric chemosensors, particularly highlighting sensitivity towards Hg2+ ions. The chemosensor exhibited a noticeable color change upon interaction with Hg2+ in solution, indicating its potential in environmental monitoring and safety assessments (Jamasbi et al., 2021).

Synthesis and Medicinal Chemistry

The versatility of chromeno[2,3-d]pyrimidine-4(5H)-thione derivatives in synthesis and medicinal chemistry is also noteworthy. Research has developed catalyst-free methods for synthesizing various substituted derivatives under ambient conditions, highlighting the approach's simplicity and efficiency (Brahmachari & Nayek, 2017). Furthermore, derivatives have been evaluated for their antimicrobial activities, with some showing pronounced effects against multiple bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobials (Kamdar et al., 2011).

Optical and Electronic Applications

Another study explored the structural, electronic, and optical properties of thiopyrimidine derivatives, including those related to the chromeno[2,3-d]pyrimidine framework, using density functional theory (DFT). These findings underscore the compounds' potential applications in nonlinear optics (NLO) and optoelectronics, indicating their suitability for high-tech applications due to their considerable NLO character (Hussain et al., 2020).

Green Chemistry and Eco-friendly Synthesis

The emphasis on eco-friendly synthesis methods has led to the use of green catalysts and solvents for producing chromeno[2,3-d]pyrimidine derivatives. For example, novel synthesis approaches have utilized ionic liquids and tannic acid as eco-safe catalysts, offering advantages such as excellent yields, mild conditions, and the avoidance of toxic metal catalysts. These methodologies not only align with green chemistry principles but also open pathways for synthesizing pharmacologically relevant compounds in an environmentally responsible manner (Nikalje et al., 2017), (Puvithra & Parthiban, 2020).

作用機序

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been known to target specific kinases involved in disease pathways . These kinases play a crucial role in cell signaling and can influence cell growth, survival, and differentiation.

Mode of Action

By introducing specific functional groups and modifications, researchers can tailor similar compounds to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Biochemical Pathways

Similar compounds have been shown to inhibit protein tyrosine kinases , which play a critical role in cell signaling pathways. Inhibition of these kinases can disrupt cell growth and proliferation, potentially leading to cell death.

Pharmacokinetics

Similar compounds have demonstrated better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Similar compounds have demonstrated promising biological activities, including potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves the condensation of 4-ethylphenylacetic acid with 2-amino-4-chloro-6-methylpyrimidine-5-thiol, followed by cyclization and chlorination reactions.", "Starting Materials": [ "4-ethylphenylacetic acid", "2-amino-4-chloro-6-methylpyrimidine-5-thiol", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylacetic acid with 2-amino-4-chloro-6-methylpyrimidine-5-thiol using thionyl chloride as a condensing agent to form 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione intermediate.", "Step 2: Cyclization of the intermediate using sodium hydroxide as a base to form the desired product.", "Step 3: Chlorination of the product using hydrochloric acid and thionyl chloride in ethanol to obtain the final product." ] } | |

CAS番号 |

899353-99-2 |

分子式 |

C19H15ClN2OS |

分子量 |

354.85 |

IUPAC名 |

7-chloro-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

InChI |

InChI=1S/C19H15ClN2OS/c1-2-11-3-5-12(6-4-11)17-21-18-15(19(24)22-17)10-13-9-14(20)7-8-16(13)23-18/h3-9H,2,10H2,1H3,(H,21,22,24) |

InChIキー |

DANCBXARZHQRSL-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2957168.png)

![N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957169.png)

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2957180.png)

![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)